2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide
Description
The compound 2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is a sulfonamide-propanamide derivative featuring a phthalazine core linked via a sulfanyl group.
Properties
IUPAC Name |
2-(4-phenylphthalazin-1-yl)sulfanyl-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c1-15(22(28)25-17-11-13-18(14-12-17)32(24,29)30)31-23-20-10-6-5-9-19(20)21(26-27-23)16-7-3-2-4-8-16/h2-15H,1H3,(H,25,28)(H2,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQGBVBKYJAWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide involves multiple steps, typically starting with the preparation of the phthalazinyl and sulfanyl intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve bulk manufacturing processes that optimize reaction conditions, such as temperature, pressure, and reaction time, to scale up the synthesis efficiently .
Chemical Reactions Analysis
2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially affecting the sulfonamide or phthalazinyl groups.
Scientific Research Applications
2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for pharmaceutical testing.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the phthalazinyl group may interact with nucleic acids or proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s distinguishing feature is the phthalazine ring , which contrasts with other heterocyclic systems in analogs (Table 1). Key comparisons include:
Table 1: Structural Comparison of Sulfonamide-Propanamide Derivatives
Key Observations :
- The phthalazine ring in the target compound increases aromaticity and molecular weight compared to thiazole/oxadiazole derivatives (e.g., 7c in ) .
- The sulfamoylphenyl-propanamide backbone is conserved across analogs, suggesting shared solubility or bioavailability challenges due to hydrogen-bonding capacity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Biological Activity
2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a phthalazin moiety, a sulfonamide group, and a propanamide backbone. The chemical formula is , indicating the presence of multiple functional groups that may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that compounds with sulfonamide groups exhibit significant antimicrobial properties. For instance, the sulfonamide moiety in this compound may inhibit bacterial dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. Studies have shown that related compounds can demonstrate activity against a range of Gram-positive and Gram-negative bacteria.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of the mitochondrial pathway.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group likely inhibits key enzymes involved in bacterial growth and inflammation.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to cell death.
- Cytokine Modulation : By reducing pro-inflammatory cytokine levels, it may alleviate symptoms in inflammatory conditions.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of various sulfonamide derivatives, including this compound, found that it significantly inhibited the growth of resistant strains of Staphylococcus aureus.
- Anti-inflammatory Study : In a controlled trial involving LPS-induced inflammation in mice, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
